2-Chloro-1,1-difluoroethane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

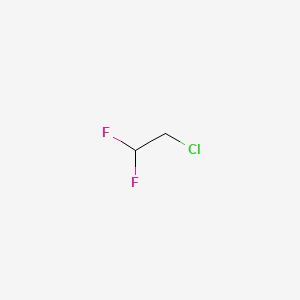

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEBGNALLCMSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073164 | |

| Record name | Ethane, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-65-8, 25497-29-4 | |

| Record name | 1-Chloro-2,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodifluoroethane (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025497294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49430BPM5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Chloro-1,1-difluoroethane: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 2-chloro-1,1-difluoroethane (HCFC-142b), a compound of interest in various research and development applications. The following sections provide a comprehensive overview of key synthetic routes, including detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory-scale synthesis.

Introduction

This compound, commonly known as HCFC-142b, is a hydrochlorofluorocarbon with the chemical formula CH₃CClF₂. While its historical use has been as a refrigerant and aerosol propellant, its unique physicochemical properties make it a valuable building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide focuses on established methods for its preparation in a research setting. It is important to note that this compound (HCFC-142) is an isomer that is often produced as a byproduct in the synthesis of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b)[1]. The synthetic methods detailed herein primarily focus on the production of the more common and widely utilized isomer, HCFC-142b.

Core Synthesis Methodologies

The two principal routes for the synthesis of this compound involve the fluorination of chlorinated ethane (B1197151) or ethylene (B1197577) precursors using hydrogen fluoride (B91410) (HF). These reactions are typically performed in the vapor or liquid phase and are often catalyzed.

Vapor-Phase Catalytic Fluorination of 1,1,2-Trichloroethane (B165190)

This widely employed method involves the reaction of 1,1,2-trichloroethane with hydrogen fluoride gas over a solid catalyst in a fixed-bed reactor. Various catalysts have been developed to improve conversion rates and selectivity towards the desired product.

Quantitative Data Summary

| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | HF:Substrate Molar Ratio | Contact Time (s) | Conversion (%) | Selectivity (%) | Reference |

| Chrome-based | 1,1,2-Trichloroethane | 200-300 | 0.1-0.8 | 1-10 : 1 | 15-80 | 98 | 90 | [2] |

| Cr₂O₃/Al₂O₃/FeCl₃/MgCl₂ | 1,1,1-Trichloroethane | 220-240 | 0.5 | 6.5 : 1 | 90 | 90-98 | 22-34 | [2][3] |

| Activated Carbon/Cr(NO₃)₃/Ni(NO₃)₂ | 1,1,1-Trichloroethane | 230-240 | 0.5 | 7.9-8.9 : 1 | 94-135 | 94-99 | 65 | [2] |

| Al₂O₃/ZnCl₂ | 1,1,1-Trichloroethane | 220-240 | 0.5 | 7.3-8.7 : 1 | 127-142 | 92-97 | 26-35 | [3] |

| Chromium-magnesium fluoride | 1,1,2-Trichloroethane | 150-350 | 0.1-1.1 | 2-40 : 1 | 15-150 | - | - | [3] |

Experimental Protocol

Materials:

-

1,1,2-Trichloroethane (or 1,1,1-trichloroethane)

-

Anhydrous Hydrogen Fluoride (HF)

-

Fixed-bed reactor (e.g., Monel or nickel alloy)

-

Catalyst (e.g., chrome-based catalyst)

-

Vaporizer

-

Condensation system (e.g., cold trap with dry ice/acetone)

-

Scrubber for acidic gases (e.g., aqueous potassium hydroxide)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation and Activation: The selected catalyst is packed into the fixed-bed reactor. Before the reaction, the catalyst is typically activated. This may involve heating the catalyst in a stream of nitrogen to remove moisture, followed by treatment with anhydrous HF at an elevated temperature (e.g., 375°C for 20-30 hours) to fluorinate the catalyst surface[2][3].

-

Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 200-300°C)[2]. The system is maintained at the specified pressure (e.g., 0.1-0.8 MPa)[2].

-

Reactant Introduction: 1,1,2-trichloroethane is fed into a vaporizer to convert it into a gaseous stream. The vaporized trichloroethane and anhydrous hydrogen fluoride gas are then mixed to the desired molar ratio (e.g., 1:1 to 1:10) and introduced into the preheated reactor containing the activated catalyst[2].

-

Reaction: The gas mixture flows through the catalyst bed, where the fluorination reaction occurs. The contact time of the reactants with the catalyst is controlled by adjusting the flow rates and is a critical parameter for optimizing yield and selectivity (e.g., 15-80 seconds)[2].

-

Product Collection and Purification: The effluent gas stream from the reactor, containing the product (this compound), unreacted starting materials, hydrogen chloride (HCl) byproduct, and excess HF, is passed through a condensation system. Direct condensation, for instance at -30°C, can be employed to collect the crude product[2]. The non-condensable gases, primarily HCl and unreacted HF, are passed through a scrubber. The collected liquid product is then subjected to purification steps such as washing (e.g., with water and a dilute base solution to remove residual acids) and distillation to isolate high-purity this compound[2].

-

Analysis: The composition of the product mixture can be analyzed at various stages using gas chromatography to determine the conversion of the starting material and the selectivity for the desired product.

Experimental Workflow

Caption: Vapor-phase catalytic fluorination of 1,1,2-trichloroethane.

Liquid-Phase Fluorination of 1,1,1-Trichloroethane

This method can be performed with or without a catalyst. Non-catalytic processes generally require higher temperatures and pressures. The use of a catalyst can improve selectivity and allow for milder reaction conditions.

Quantitative Data Summary

| Catalyst | Starting Material | Temperature (°C) | Pressure (atm) | HF:Substrate Molar Ratio | HCFC-142b in Organic Phase (mol%) | Reference |

| None | 1,1,1-Trichloroethane | 100 | 10 | 6 : 1 | >20 | [4] |

| Perfluoroalkanesulfonic acid | 1,1,1-Trichloroethane | - | - | - | - | [5] |

Experimental Protocol

Materials:

-

1,1,1-Trichloroethane

-

Anhydrous Hydrogen Fluoride (HF)

-

High-pressure reaction vessel (e.g., Hastelloy C or Monel)

-

Stirring mechanism

-

Temperature and pressure control systems

-

Product recovery system

Procedure:

-

Reactor Charging: A high-pressure reaction vessel is charged with 1,1,1-trichloroethane, anhydrous hydrogen fluoride, and a specific amount of this compound (HCFC-142b)[4]. The presence of HCFC-142b in the initial reaction mixture enhances the solubility of HF in the organic phase, thereby promoting the reaction[4].

-

Reaction Conditions: The mixture is heated to the reaction temperature (e.g., 100°C) and pressurized (e.g., 10 atm)[4]. The reaction is carried out with continuous stirring for a specified duration.

-

Continuous Operation (Optional): For continuous production, 1,1,1-trichloroethane, HF, and a portion of the recycled HCFC-142b can be continuously fed into the reactor[4].

-

Product Separation: The reaction mixture, containing the product, unreacted starting materials, and byproducts, is continuously withdrawn. Hydrogen chloride (HCl) is removed from the top of the reactor. The desired products are then separated from the reaction mixture through distillation, and unreacted reactants and a portion of the HCFC-142b are recycled back into the reactor[4].

Logical Relationship Diagram

Caption: Liquid-phase synthesis of HCFC-142b with product recycling.

Synthesis from Vinylidene Chloride

This compound can also be synthesized from the hydrofluorination of vinylidene chloride (1,1-dichloroethylene). This reaction can be performed in the vapor or liquid phase.

Quantitative Data Summary

| Catalyst | Starting Material | Temperature (°C) | Pressure | HF:Substrate Molar Ratio | Contact Time (s) | Conversion (%) | Reference |

| SbCl₅ on Carbon | Vinylidene Chloride | 100 | Atmospheric | 8 : 1 | 10 | >95 | [6] |

| Tin compound | Vinylidene Chloride | - | - | 1.5 - 3.7 | - | - | [7] |

Experimental Protocol (Vapor Phase)

Materials:

-

Vinylidene chloride (VDC)

-

Anhydrous Hydrogen Fluoride (HF)

-

Monel reactor

-

Vaporizer

-

Catalyst (e.g., SbCl₅ supported on carbon)

-

In-line Gas Chromatograph (GC)

Procedure:

-

Catalyst Loading: A Monel reactor is loaded with the supported catalyst[6].

-

Reaction Setup: The reactor is heated to the desired temperature (e.g., 100°C) and maintained at atmospheric pressure[6].

-

Reactant Feed: Anhydrous HF and vinylidene chloride are fed through a vaporizer and into the reactor at controlled flow rates to achieve the desired molar ratio (e.g., 8:1 HF to VDC)[6].

-

Reaction and Monitoring: The reaction proceeds as the gas mixture passes over the catalyst. The contact time is typically short (e.g., 10 seconds)[6]. The reactor effluent can be directly sampled and analyzed by an in-line GC to monitor the conversion of VDC and the formation of products[6].

-

Product Collection: The product stream is cooled to condense the HCFC-142b and other higher-boiling components.

Synthesis Pathway

Caption: Synthesis of HCFC-142b from vinylidene chloride.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, particularly anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure for HF exposure. The reactions are often carried out under pressure and at elevated temperatures, requiring the use of appropriately rated equipment and adherence to standard safety protocols for high-pressure reactions.

Conclusion

The synthesis of this compound for research applications can be effectively achieved through several established methods, primarily involving the fluorination of chlorinated precursors. The choice of method, catalyst, and reaction conditions will depend on the desired scale of synthesis, available equipment, and target purity. The data and protocols provided in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for obtaining this valuable fluorinated compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN104692997A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 3. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 4. US5434320A - Process for preparing dichlorofluoroethane and chlorodifluoroethane - Google Patents [patents.google.com]

- 5. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]

- 6. 1-Chloro-1,1-difluoroethane synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

Spectroscopic Profile of 2-Chloro-1,1-difluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-difluoroethane (HCFC-142). The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 3.73 | Triplet of triplets (tt) | ³JHH = 7.1, ³JHF = 14.2 | CH₂Cl |

| 5.95 | Triplet of triplets (tt) | ²JHF = 56.5, ³JHH = 7.1 | CHF₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 46.1 | Triplet (t) | ²JCF = 25.0 | CH₂Cl |

| 116.5 | Triplet (t) | ¹JCF = 240.0 | CHF₂ |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| -86.6 | Triplet of doublets (td) | ²JFH = 56.5, ³JFH = 14.2 | CHF₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch |

| 1435 | Medium | CH₂ scissoring |

| 1120 | Strong | C-F stretch |

| 880 | Strong | C-F stretch |

| 740 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 102 | 15 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 100 | 45 | [M]⁺ (Molecular ion, C₂H₃³⁵ClF₂) |

| 81 | 100 | [M-F]⁺ |

| 65 | 80 | [CHFCl]⁺ |

| 51 | 95 | [CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required compared to ¹³C NMR. The spectral width should be set to encompass the expected chemical shift range for fluorinated organic compounds.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a volatile liquid, the spectrum can be obtained using a gas cell or as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gas Cell: The volatile liquid is introduced into an evacuated gas cell to a suitable pressure.

-

Thin Film: A drop of the liquid is placed between two salt plates, which are then gently pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Acquisition: A background spectrum of the empty gas cell or clean salt plates is recorded first. The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Acquisition: The sample is ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic techniques for structural elucidation.

Caption: NMR coupling relationships in this compound.

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane (HCFC-142)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,1-difluoroethane, a significant chemical compound with various industrial applications. This document details its chemical identity, physical and chemical properties, a representative synthesis protocol, and safety information.

Chemical Identity and Properties

This compound, also known by its refrigerant designation HCFC-142, is a haloalkane.[1] Its chemical structure and fundamental properties are summarized below.

Molecular Formula: C₂H₃ClF₂[2][3][4][5]

A compilation of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Weight | 100.495 g/mol [3][5] |

| Boiling Point | 35.1 °C (308.2 K)[1][4] |

| Density | 1.312 g/cm³[4] |

| Vapor Pressure | 53-170 kPa (at 20-50°C)[4] |

| Refractive Index | 1.3528[4] |

| LogP (Octanol/Water Partition Coefficient) | 1.3 (at 23°C and pH 6.2)[4] |

| Ozone Depletion Potential (ODP) | 0.019[1] |

| 100-year Global Warming Potential (GWP) | 189[1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Synthesis

The primary industrial production method for this compound is the gas-phase catalytic fluorination of 1,1,2-trichloroethane (B165190) (HCC-140) or 1,2-dichloroethylene. The following is a representative experimental protocol based on common industrial practices.

Objective:

To synthesize this compound via gas-phase fluorination of 1,1,2-trichloroethane.

Materials and Equipment:

-

1,1,2-trichloroethane (reactant)

-

Anhydrous hydrogen fluoride (B91410) (HF) (fluorinating agent)

-

Chromium-based or other suitable fluorination catalyst

-

Fixed-bed reactor system equipped with a vaporizer, preheater, and condenser

-

Gas chromatograph (GC) for product analysis

-

Neutralizing agent (e.g., aqueous potassium hydroxide)

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

Catalyst Activation: The fluorination catalyst is packed into the fixed-bed reactor. The catalyst is then activated by heating under a flow of nitrogen, followed by treatment with anhydrous hydrogen fluoride at an elevated temperature to prepare the active catalytic surface.

-

Reaction:

-

The reactor is brought to the desired reaction temperature, typically in the range of 200-300°C.

-

The system pressure is set, usually between 0.1 and 0.8 MPa.

-

1,1,2-trichloroethane is vaporized and preheated before being introduced into the reactor.

-

Anhydrous hydrogen fluoride is simultaneously fed into the reactor. The molar ratio of HF to 1,1,2-trichloroethane is maintained between 1:1 and 10:1.

-

The contact time of the reactants with the catalyst is controlled, generally between 15 and 80 seconds, to optimize the conversion and selectivity.

-

-

Product Collection and Purification:

-

The gaseous effluent from the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and other byproducts, is passed through a condenser to liquefy the organic components.

-

The crude product mixture is then washed with water and a neutralizing solution (e.g., dilute potassium hydroxide) to remove HCl and unreacted HF.

-

The organic layer is separated and dried using a suitable drying agent.

-

Fractional distillation is employed to separate the pure this compound from any remaining impurities and byproducts.

-

-

Analysis: The purity of the final product is confirmed using gas chromatography (GC) by comparing the retention time with a known standard.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps from reactant preparation to final product purification. The following diagram illustrates this experimental workflow.

Caption: Workflow for the synthesis of this compound.

References

- 1. WO2025095121A1 - Method for producing 1-chloro-2,2-difluoroethane (hcfc-142) from 1,1,2-trichloroethane (hcc-140) - Google Patents [patents.google.com]

- 2. US5434320A - Process for preparing dichlorofluoroethane and chlorodifluoroethane - Google Patents [patents.google.com]

- 3. CN115836043A - Process for producing 2-chloro-1, 1-difluoroethane (HCFC-142), 1, 2-trifluoroethane (HFC-143), and (E) -1, 2-difluoroethylene (HFO-1132 (E)) and/or (Z) -1, 2-difluoroethylene (HFO-1132 (Z)) - Google Patents [patents.google.com]

- 4. WO2013053800A2 - Catalytic gas phase fluorination of 1,1,2-trichloroethane and/or 1,2-dichloroethene to produce 1-chloro-2,2-difluoroethane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 2-Chloro-1,1-difluoroethane boiling point and density

An In-depth Technical Guide on the

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,1-difluoroethane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the experimental basis of these properties.

This compound, a haloalkane with the chemical formula C₂H₃ClF₂, possesses distinct physical characteristics owing to its molecular structure. The presence of electronegative fluorine and chlorine atoms induces polarity, which in turn influences its intermolecular forces and bulk properties like boiling point and density.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Units |

| Boiling Point | 35.1[1][2] | °C |

| 308.2[1] | K | |

| Density | 1.312[2] | g/cm³ |

Experimental Protocols

1. Determination of Boiling Point by Distillation Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation.[3]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or water bath).

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid at the prevailing atmospheric pressure.

-

It is crucial to also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a flask with a close-fitting ground glass stopper with a fine hole through it, which allows a precise volume of liquid to be measured.

-

Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is first weighed accurately on an analytical balance.

-

The pycnometer is then filled with distilled water of a known density at a specific temperature (e.g., 20°C) and weighed again. The temperature is maintained using a constant temperature bath.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed.

-

The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships influencing the physical properties of this compound and a general experimental workflow for their determination.

Caption: Logical relationship between molecular structure and physical properties.

Caption: General experimental workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Research Applications of 2-Chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon that serves as a valuable, yet under-explored, building block in chemical synthesis. While it is primarily recognized as a byproduct in the industrial production of its isomer, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), its unique chemical properties make it a precursor for valuable fluorinated molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utilization in the synthesis of vinylidene fluoride (B91410) (VDF) and as a novel reagent for the introduction of the 2,2-difluoroethyl moiety into aromatic systems, a motif of growing interest in medicinal chemistry. This document details the physicochemical properties of this compound, presents experimental protocols for its key transformations, and includes quantitative data to guide laboratory investigations.

Physicochemical and Safety Data

This compound is a flammable, colorless liquid or gas at room temperature, possessing a boiling point of 35.1 °C.[1][2] It is classified as a substance that may cause respiratory irritation and contains gas under pressure, which may explode if heated.[3] As a hydrochlorofluorocarbon, it is recognized as a Class II ozone-depleting substance.[1][2][3] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, are essential when handling this compound.[3]

Table 1: Physicochemical Properties of this compound [4][5][6][7][8][9]

| Property | Value |

| Molecular Formula | C₂H₃ClF₂ |

| Molecular Weight | 100.49 g/mol |

| CAS Number | 338-65-8 |

| Boiling Point | 35.1 °C |

| Appearance | Colorless liquid/gas |

| Odor | No data available |

| Vapor Pressure | Data not readily available |

| Solubility | Data not readily available |

| Ozone Depletion Potential (ODP) | 0.019 |

| Global Warming Potential (GWP, 100-year) | 189 |

Table 2: Safety Information for this compound [3]

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H280: Contains gas under pressure; may explode if heated | P410+P403: Protect from sunlight. Store in a well-ventilated place. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H420: Harms public health and the environment by destroying ozone in the upper atmosphere | P502: Refer to manufacturer/supplier for information on recovery/recycling. |

Synthesis of this compound

This compound is often produced as a byproduct in the synthesis of HCFC-142b.[1][2] However, targeted synthesis can be achieved through the gas-phase fluorination of 1,1,2-trichloroethane (B165190).[10]

Experimental Protocol: Gas-Phase Fluorination of 1,1,2-Trichloroethane

This protocol is a general guideline based on patent literature and may require optimization.

Materials:

-

1,1,2-Trichloroethane (HCC-140)

-

Hydrogen fluoride (HF)

-

Stabilizer (e.g., hydroquinone-based, unsaturated alcohol-based)[10]

-

Catalyst (optional, can extend catalyst life)[10]

-

Nitrogen (for purging)

Equipment:

-

Gas-phase fluorination reactor (e.g., fixed-bed reactor)

-

Vaporizer for organic feed

-

HF feeding system

-

Temperature and pressure controllers

-

Condensation and collection system

-

Scrubber for acidic off-gases

Procedure:

-

System Preparation: Purge the reactor system with nitrogen to remove air and moisture.

-

Stabilizer Addition: Introduce a stabilizer into the 1,1,2-trichloroethane feed. The concentration of the stabilizer is typically in the range of 1 to 5000 ppm.[10]

-

Reaction:

-

Heat the reactor to the desired temperature.

-

Vaporize the 1,1,2-trichloroethane/stabilizer mixture and feed it into the reactor.

-

Simultaneously, feed gaseous hydrogen fluoride into the reactor.

-

The reaction is a series of fluorination steps.

-

-

Product Collection:

-

The reaction gas mixture, containing this compound, hydrogen chloride, and unreacted hydrogen fluoride, exits the reactor.

-

Cool the gas stream to condense the desired product and unreacted starting materials.

-

Separate the organic phase from the acidic components.

-

-

Purification:

-

Neutralize the crude product to remove residual acids.

-

Dry the organic phase.

-

Purify this compound by distillation.

-

Logical Relationship for Synthesis:

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Chlorodifluoroethane (mixed isomers) | C2H3ClF2 | CID 2736499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 338-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS#: 338-65-8 [m.chemicalbook.com]

- 8. 338-65-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. CN115836043A - Process for producing 2-chloro-1, 1-difluoroethane (HCFC-142), 1, 2-trifluoroethane (HFC-143), and (E) -1, 2-difluoroethylene (HFO-1132 (E)) and/or (Z) -1, 2-difluoroethylene (HFO-1132 (Z)) - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane: Safety Data and Handling Precautions

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon with the chemical formula C₂H₃ClF₂.[1] It has been used as a refrigerant, solvent, and propellant in aerosol sprays.[2] Due to its chemical properties and potential hazards, a thorough understanding of its safety data and handling precautions is essential for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the safety profile, handling procedures, and emergency protocols for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory and industrial conditions.

| Property | Value |

| Molecular Weight | 100.49 - 100.5 g/mol |

| Boiling Point | -9.2°C to 35.1°C |

| Melting Point | -131.15°C to -130.8°C |

| Vapor Pressure | 0.34 MPa at 20°C |

| Water Solubility | 1.4 g/L at 20°C |

| Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.05 (calculated) |

| Vapor Density | Heavier than air |

| Appearance | Colorless gas or liquid |

| Odor | Slightly ether-like or odorless |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The following tables summarize its GHS classification and NFPA 704 ratings.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Gases/Liquids | Category 1 / 3 | H220: Extremely flammable gas / H226: Flammable liquid and vapor[7][8] |

| Gases Under Pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation / H336: May cause drowsiness or dizziness[1][9] |

| Simple Asphyxiant | - | May displace oxygen and cause rapid suffocation[1] |

| Hazardous to the Ozone Layer | Category 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][7] |

NFPA 704 Rating

| Category | Rating | Description |

| Health | 2 | Can cause temporary incapacitation or residual injury.[10] |

| Flammability | 4 | Burns readily.[10] |

| Instability/Reactivity | 0 | Normally stable, even under fire conditions.[10] |

Source:[10]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area.[11] Local exhaust ventilation should be used to control emissions at the source.

-

Monitoring: Oxygen detectors should be utilized in areas where asphyxiating gases may be released.[1]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical goggles or safety glasses with side-shields. A face shield may also be required.[1][11] |

| Skin Protection | Protective gloves and suitable protective clothing. For liquefied gas, cold insulating gloves are necessary.[1][9] |

| Respiratory Protection | In case of inadequate ventilation, wear a NIOSH-approved respirator.[1] Respiratory protection programs must comply with 29 CFR §1910.134.[12] |

| Foot Protection | Safety shoes are recommended.[9] |

Handling Procedures

-

Read and understand all safety precautions before handling.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13] No smoking in the handling area.[13]

-

Use only non-sparking tools.[9]

-

Ground and bond containers and receiving equipment to prevent static electricity.[11]

-

Avoid breathing gas, fumes, vapor, or spray.[1]

-

Avoid contact with skin and eyes.[11]

-

For gas cylinders, securely chain them when in use and protect them from physical damage.[9]

Storage Conditions

-

Store in a dry, cool, and well-ventilated area.[9]

-

Protect from sunlight and do not expose to temperatures exceeding 50°C.[9]

-

Keep containers tightly closed when not in use.[1]

-

Store locked up.[1]

-

Keep away from incompatible materials such as alkali metals, finely divided metals (Al, Mg, Zn), and strong oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Accidental Release Measures

For a spill or leak, the following steps should be taken:

-

Isolate the Area: Immediately isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[10] For a large spill, consider an initial downwind evacuation for at least 800 meters (1/2 mile).[10]

-

Eliminate Ignition Sources: Remove all sources of ignition from the hazard area.[14]

-

Ventilate: Ensure adequate ventilation.[11]

-

Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[14]

-

Containment: Stop the leak if it can be done without risk.[14] Prevent the substance from entering drains.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][11]

-

Specific Hazards: This substance is an extremely flammable gas.[13] Containers may explode if heated.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

-

Hazardous Combustion Products: Thermal decomposition can produce poisonous gases such as hydrogen fluoride, hydrogen chloride, phosgene, and carbon oxides.[1][2]

-

Protective Actions: For a leaking gas fire, do not extinguish unless the leak can be stopped safely. Use water spray to keep fire-exposed containers cool.[2] Fight fire from a maximum distance or use unmanned devices.[10]

First Aid Measures

The following diagram outlines the appropriate first aid response for various exposure routes.

Caption: First aid procedures for this compound exposure.

Toxicity and Health Effects

Exposure to this compound can lead to various health effects.

| Exposure Route | Effects |

| Inhalation | May cause drowsiness, dizziness, headache, lightheadedness, and irregular heartbeat.[2] High concentrations can act as an asphyxiant by displacing oxygen.[5] Intentional abuse has been linked to confusion, tremors, pulmonary irritation, and loss of consciousness.[15] |

| Skin Contact | Causes skin irritation.[1] Direct contact with the liquefied gas can cause frostbite.[1] |

| Eye Contact | Causes serious eye irritation.[1] Direct contact with the liquefied gas may lead to severe eye injury and frostbite.[1] |

| Ingestion | Due to its physical form as a gas, ingestion is not a likely route of exposure.[1] |

Studies in animals have shown very low inhalation toxicity.[5] It is not expected to cause genetic effects, and no carcinogenic effects were observed in rats after long-term inhalation exposure.[5]

Spill Management Workflow

The following diagram illustrates a logical workflow for managing a spill of this compound.

Caption: Workflow for managing a this compound spill.

Conclusion

This compound is a versatile chemical with significant industrial applications. However, its flammability, potential to act as an asphyxiant, and environmental impact as an ozone-depleting substance necessitate stringent safety protocols. Professionals handling this substance must be well-versed in its properties, hazards, and the appropriate measures for safe handling, storage, and emergency response. By adhering to the guidelines outlined in this technical guide, the risks associated with this compound can be effectively managed, ensuring a safe working environment.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. nj.gov [nj.gov]

- 3. This compound [webbook.nist.gov]

- 4. climalife.com [climalife.com]

- 5. arkema.com [arkema.com]

- 6. 1-Chloro-1,1-difluoroethane | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorodifluoroethane (mixed isomers) | C2H3ClF2 | CID 2736499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 1-CHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 13. gfl.co.in [gfl.co.in]

- 14. airgas.com [airgas.com]

- 15. Deaths involving 1,1-difluoroethane at the San Diego County Medical Examiner's Office - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloro-1,1-difluoroethane (HCFC-142), a hydrochlorofluorocarbon of interest in various scientific and industrial applications. Due to the limited availability of extensive experimental data for this compound (CAS Number: 338-65-8), this guide also includes data for its more extensively studied isomer, 1-Chloro-1,1-difluoroethane (HCFC-142b, CAS Number: 75-68-3), for comparative and estimation purposes. This document details key thermodynamic data in structured tables, outlines the experimental methodologies for their determination, and presents visual representations of relevant physicochemical and metabolic pathways.

Introduction

This compound, with the chemical formula C₂H₃ClF₂, is a haloalkane that has garnered attention as a potential byproduct in the synthesis of other fluorinated compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and environmental impact analysis. This guide aims to consolidate the available data and provide a foundational resource for professionals working with this and related compounds.

It is critical to distinguish between the two isomers:

-

This compound (HCFC-142): CAS Number 338-65-8

-

1-Chloro-1,1-difluoroethane (HCFC-142b): CAS Number 75-68-3

This guide will primarily focus on HCFC-142, but due to a scarcity of comprehensive data, information for HCFC-142b will be presented as a well-studied analogue.

Thermodynamic Properties

The thermodynamic properties of this compound are essential for modeling its behavior in various systems. The following tables summarize the key available data.

Physical and Critical Properties

A compilation of the fundamental physical and critical properties for both isomers is presented in Table 1. The critical point defines the conditions at which the liquid and gas phases of a substance become indistinguishable.

Table 1: Physical and Critical Properties of Chloro-1,1-difluoroethane Isomers

| Property | This compound (CAS 338-65-8) | 1-Chloro-1,1-difluoroethane (CAS 75-68-3) |

| Molecular Formula | C₂H₃ClF₂ | C₂H₃ClF₂ |

| Molar Mass (g·mol⁻¹) | 100.49 | 100.50 |

| Boiling Point (°C) | 35.1[1] | -9.2 |

| Melting Point (°C) | -50 to -30[2] | -130.8 |

| Density (g/cm³) | 1.312 (at 20°C)[3][4] | 1.113 (at 25°C, liquid)[5] |

| Critical Temperature (K) | 477.91[6] | 410.26 |

| Critical Pressure (bar) | 42.77[6] | 41.5 |

| Critical Density (g/cm³) | 0.4427[6] | 0.434 |

| Acentric Factor | 0.271[6] | 0.223 |

Note: Data for 1-Chloro-1,1-difluoroethane is provided for comparison and is more extensively documented in sources like the NIST WebBook.[7]

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. Limited experimental data is available for this compound.

Table 2: Vapor Pressure of this compound (CAS 338-65-8)

| Temperature (°C) | Pressure (kPa) |

| 20 | 53 - 170[3][8] |

| 50 | 53 - 170[3][8] |

Note: The provided range suggests variability in reported or measured values. A predicted vapor pressure of 612.4 ± 0.1 mmHg (81.6 kPa) at 25°C is also reported.[9]

Heat Capacity

Table 3: Isobaric Heat Capacity (Cp) of Liquid 1-Chloro-1,1-difluoroethane (CAS 75-68-3)

| Temperature (K) | Pressure (MPa) | Cp (J·mol⁻¹·K⁻¹) |

| 276 | 1.0 - 3.0 | Data available in cited literature[2] |

| 300 | 0.358 | 132.15[10] |

| 350 | 1.0 - 3.0 | Data available in cited literature[2] |

Note: The data in this table pertains to HCFC-142b and serves as an estimate for HCFC-142.

Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Table 4: Enthalpy of Vaporization (ΔH_vap) of 1-Chloro-1,1-difluoroethane (CAS 75-68-3)

| Temperature (K) | ΔH_vap (kJ·mol⁻¹) |

| Boiling Point | 21.5 |

Note: This data is for HCFC-142b and is provided as a reference.[7]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the general protocols for key measurements.

Vapor Pressure Measurement (Static Method)

The static method is a common technique for determining the vapor pressure of a volatile liquid.

Protocol:

-

Sample Preparation: A purified sample of this compound is degassed to remove any dissolved air. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Apparatus: The degassed sample is introduced into a thermostatted, evacuated vessel of a known volume. The vessel is connected to a high-precision pressure transducer.

-

Measurement: The vessel is immersed in a constant-temperature bath. The temperature is precisely controlled and measured.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the transducer corresponds to the vapor pressure of the substance at that temperature.

-

Data Collection: The process is repeated at various temperatures to obtain a vapor pressure curve.

Caption: Workflow for Vapor Pressure Measurement.

Heat Capacity Measurement (Flow Calorimetry)

Flow calorimetry is a precise method for determining the isobaric heat capacity of liquids.

Protocol:

-

Apparatus: A flow calorimeter consists of a tube through which the liquid sample flows at a constant rate. A known amount of heat is supplied to the liquid via an electric heater.

-

Sample Flow: The liquid this compound is pumped through the calorimeter at a precisely controlled and constant mass flow rate.

-

Heating: A constant electrical power is applied to the heater, and the temperature of the liquid is measured before and after the heating section using high-precision thermometers.

-

Measurement: The system is allowed to reach a steady state where the temperatures and flow rate are constant.

-

Calculation: The isobaric heat capacity (Cp) is calculated from the mass flow rate, the electrical power input, and the temperature difference.

-

Data Collection: Measurements are repeated at different temperatures and pressures to map the heat capacity over a range of conditions.

Enthalpy of Combustion (Bomb Calorimetry)

Bomb calorimetry is used to determine the heat of combustion of a substance.

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited remotely using an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.

-

Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[11]

Metabolic and Degradation Pathways

While not a classical signaling pathway, the metabolism and environmental degradation of this compound represent important logical relationships for understanding its biological and environmental fate.

Metabolic Pathway

The metabolism of hydrochlorofluorocarbons is primarily mediated by cytochrome P450 enzymes in the liver. While specific data for this compound is limited, studies on the related compound 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) provide a model for its biotransformation. The initial step is typically an oxidation reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iifiir.org [iifiir.org]

- 4. This compound (CAS 338-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Chloro-1,1-difluoroethane | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 8. This compound CAS#: 338-65-8 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]

- 11. Interaction of fluoroethane chlorofluorocarbon (CFC) substitutes with microsomal cytochrome P450. Stimulation of P450 activity and chlorodifluoroethene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1,1-difluoroethane (HCFC-142b): Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) that has seen significant use as a refrigerant, foam blowing agent, and a chemical feedstock. This technical guide provides a comprehensive overview of its discovery within the broader context of chlorofluorocarbon development, its history of production and regulation, and detailed experimental methodologies for its synthesis. Quantitative data on its physicochemical and environmental properties are presented in structured tables for clarity. Additionally, key processes and historical timelines are visualized through diagrams to facilitate understanding.

Introduction: The Rise of Fluorinated Hydrocarbons

The story of this compound is intrinsically linked to the development of synthetic refrigerants in the early 20th century. The quest for non-toxic, non-flammable alternatives to early refrigerants like ammonia (B1221849) and sulfur dioxide led to the synthesis of chlorofluorocarbons (CFCs) in 1928 by Thomas Midgley, Jr. at General Motors.[1] These compounds, particularly dichlorodifluoromethane (B179400) (CFC-12), revolutionized the refrigeration and air conditioning industries due to their stability and safety.[1][2]

However, the very stability of CFCs proved to be their environmental downfall. In the 1970s, scientists discovered that these compounds were contributing to the depletion of the stratospheric ozone layer.[3] This discovery led to the landmark Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances.[3]

As a result, hydrochlorofluorocarbons (HCFCs) were developed and introduced as transitional substitutes for CFCs.[1][3] Containing hydrogen atoms, HCFCs have shorter atmospheric lifetimes than CFCs, and thus a lower Ozone Depletion Potential (ODP).[1] this compound (HCFC-142b) emerged as a key HCFC, finding application in various sectors.[4]

Physicochemical and Environmental Properties

HCFC-142b is a colorless gas under standard conditions.[5] Its key properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₃ClF₂[5] |

| Molar Mass | 100.49 g/mol [5] |

| Boiling Point | -9.6 °C[5] |

| Melting Point | -130.8 °C[5] |

| Autoignition Temperature | 632 °C[5] |

| Solubility in Water | Slight[5] |

Table 2: Environmental Properties of this compound

| Property | Value |

| Ozone Depletion Potential (ODP) | 0.07[5] |

| 100-year Global Warming Potential (GWP) | 2300 - 5000[5] |

| Atmospheric Lifetime | ~17 years[5] |

Synthesis of this compound: Experimental Protocols

The industrial production of HCFC-142b has been primarily achieved through two main synthetic routes: the hydrofluorination of 1,1,1-trichloroethane (B11378) and the hydrofluorination of vinylidene chloride.

Hydrofluorination of 1,1,1-Trichloroethane

This method involves the reaction of 1,1,1-trichloroethane with hydrogen fluoride (B91410) (HF). The reaction can proceed in either the liquid or gas phase and can be catalyzed or non-catalytic.

Experimental Protocol (Liquid Phase, Non-Catalytic):

A high-pressure reaction vessel, such as one made of SS-316 stainless steel, is charged with 1,1,1-trichloroethane and anhydrous hydrogen fluoride.[6] A molar ratio of HF to 1,1,1-trichloroethane typically ranges from 3:1 to 8:1.[6] To enhance the solubility of HF in the organic phase and promote the reaction, a certain amount of HCFC-142b (20-70 mole % relative to 1,1,1-trichloroethane) is also added to the reactor.[6]

The reaction mixture is heated to a temperature between 60°C and 120°C, with a preferred temperature of around 100°C.[6] The reaction is maintained at a pressure of approximately 10 atm.[6] During the reaction, hydrogen chloride (HCl) is produced as a byproduct and is continuously removed from the top of the reactor.[6] The reaction products, primarily 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) and this compound (HCFC-142b), are recovered from the bottom of the vessel and separated by distillation.[6] Unreacted starting materials and a portion of the HCFC-142b are recycled back into the reactor.[6]

Hydrofluorination of Vinylidene Chloride

Another common industrial method is the reaction of vinylidene chloride (1,1-dichloroethylene) with hydrogen fluoride. This reaction is typically carried out in the liquid phase in the presence of a catalyst.

Experimental Protocol (Liquid Phase, Catalytic):

The reaction is conducted in a suitable reactor where vinylidene chloride is brought into contact with anhydrous hydrogen fluoride.[7] A pentavalent antimony catalyst, such as antimony pentachloride (SbCl₅), is often employed.[7] The reaction can also be carried out with a combination of vinylidene chloride and other chlorinated ethanes like 1,1-dichloro-1-fluoroethane (HCFC-141b) or 1,1,1-trichloroethane.[7]

The reaction temperature is maintained between 40°C and 120°C.[7] The pressure is typically held between 15 and 150 psig.[7] The molar ratio of hydrogen fluoride to the organic reactants is generally in the range of 1:1 to 20:1.[7] The resulting product stream, containing HCFC-142b, is then purified through distillation.

Applications and Phase-Out

HCFC-142b found widespread use in several applications:

-

Refrigerant: It was used in refrigerant blends and for high-temperature refrigeration systems.[8][9]

-

Foam Blowing Agent: It served as a blowing agent in the production of extruded polystyrene boardstock and other foam plastics.[9]

-

Chemical Feedstock: A significant application of HCFC-142b is as a primary raw material for the synthesis of polyvinylidene fluoride (PVDF), a specialty thermoplastic.[5]

Despite its utility, the ozone-depleting nature of HCFC-142b led to its regulation under the Montreal Protocol. Developed countries have largely phased out its production and consumption, with a complete phase-out mandated by 2030, except for limited uses.[4][9]

Visualizing the History and Synthesis

To better understand the context and processes related to this compound, the following diagrams are provided.

Conclusion

This compound (HCFC-142b) represents a significant chapter in the history of synthetic chemistry and its environmental impact. Developed as a less ozone-depleting alternative to CFCs, it served critical industrial roles before its own environmental properties led to its phase-out under international agreements. The synthesis of HCFC-142b, primarily through the hydrofluorination of chlorinated ethanes and ethenes, highlights key industrial chemical processes. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 2. Haier Biomedical Contributes to Environmental Protection with the Latest Refrigeration Technology [haiermedical.com]

- 3. The Evolution of Refrigerants: From CFCs to Modern Alternatives - Industrial Refrigeration Pros - designing, building and servicing industrial refrigeration systems. [irpros.com]

- 4. Hydrochlorofluorocarbons (HCFCs) - Canada.ca [canada.ca]

- 5. 1-Chloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 6. US5434320A - Process for preparing dichlorofluoroethane and chlorodifluoroethane - Google Patents [patents.google.com]

- 7. US7071368B1 - Method of making 1,1,1-trifluoroethane - Google Patents [patents.google.com]

- 8. R142b-Artsen Chemical [en.artsenchem.com]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloro-1,1-difluoroethane in Organic Synthesis

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon with the chemical formula C₂H₃ClF₂.[1][2] While historically used in other applications, it has emerged as a valuable C2 building block in modern organic synthesis. Its utility stems from its ability to serve as a precursor to the difluoroethyl moiety and valuable fluoro-olefins, which are of significant interest in the development of pharmaceuticals and agrochemicals. This document details key applications of this compound, providing structured data and experimental protocols for researchers in organic synthesis and drug development.

Application 1: Nickel-Catalyzed Reductive Cross-Coupling for 2,2-Difluoroethylation of (Hetero)aryl Halides

The introduction of a 2,2-difluoroethyl group onto aromatic systems is a crucial transformation in medicinal chemistry. This compound serves as a readily available and cost-effective source for this motif. A mild and efficient nickel-catalyzed reductive cross-coupling reaction has been developed to couple (hetero)aryl halides with this compound.[3] This method exhibits good functional group tolerance, making it suitable for late-stage functionalization in drug discovery.[3]

Logical Workflow for Ni-Catalyzed 2,2-Difluoroethylation

Caption: Workflow for Ni-catalyzed difluoroethylation.

Quantitative Data for 2,2-Difluoroethylation

The following table summarizes the reaction conditions and yields for the nickel-catalyzed cross-coupling of various aryl halides with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | NiCl₂(PPh₃)₂ (10) | Zn | DMSO | 60 | 10 | 85 |

| 2 | 4-Bromoacetophenone | NiCl₂(PPh₃)₂ (10) | Zn | DMSO | 60 | 10 | 78 |

| 3 | 1-Bromo-4-fluorobenzene | NiCl₂(PPh₃)₂ (10) | Zn | DMSO | 60 | 10 | 72 |

| 4 | 2-Bromopyridine | NiBr₂ (10) | Zn | DMSO | 60 | 10 | 65 |

| 5 | 4-Chlorobenzonitrile | NiCl₂(PPh₃)₂ (10) | Mn | DMSO | 80 | 12 | 75 |

Data is representative and compiled from typical conditions reported for such reactions.[3]

Experimental Protocol: General Procedure for Nickel-Catalyzed 2,2-Difluoroethylation

-

Preparation: In a nitrogen-filled glovebox, add the (hetero)aryl halide (0.5 mmol, 1.0 equiv.), nickel catalyst (e.g., NiCl₂(PPh₃)₂, 10 mol%), and a reductant (e.g., zinc powder, 1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO, 2.0-3.0 mL). Seal the vial with a screw cap.

-

HCFC-142 Addition: Add this compound (4.0–5.0 equiv.).

-

Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 10 hours.

-

Work-up: After cooling to room temperature, quench the reaction with aqueous HCl (1 M).

-

Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-difluoroethylated aromatic compound.[3]

Application 2: Synthesis of Fluoro-Olefins via Dehydrochlorination

This compound is a key precursor for the synthesis of important fluorinated olefins, such as vinylidene fluoride (B91410) (VDF, CH₂=CF₂) and 1,2-difluoroethylene (B154328) (HFO-1132), through dehydrochlorination. These monomers are fundamental building blocks for fluoropolymers and other specialty chemicals.

Synthesis of Vinylidene Fluoride (VDF)

The catalytic pyrolysis of this compound is a method to produce vinylidene fluoride. While commercial production often occurs at high temperatures (600–700 °C), research focuses on developing catalysts to perform this transformation at lower temperatures, enhancing energy efficiency and sustainability.[4]

Caption: Dehydrochlorination of HCFC-142 to VDF.

| Catalyst | Temperature (°C) | HCFC-142b Conversion (%) | VDF Selectivity (%) |

| None (Thermal) | 600-700 | High | Moderate-High |

| BaF(p-BDC)₀.₅ derived | 350 | >90 | >94 |

| K-promoted Carbon | 400 | ~95 | ~98 |

Data is representative of research findings on catalytic dehydrochlorination.[4]

-

Catalyst Preparation: Prepare the catalyst (e.g., potassium-promoted nitrogen-doped ordered mesoporous carbon) according to literature procedures.

-

Reactor Setup: Pack a fixed-bed quartz reactor with the prepared catalyst.

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 400 °C) under a flow of inert gas (e.g., N₂).

-

Reagent Feed: Introduce a gaseous mixture of this compound and the inert gas into the reactor at a controlled flow rate (e.g., space velocity of 600 h⁻¹).[4]

-

Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with a suitable column and detectors (e.g., FID and TCD) to determine the conversion of the starting material and the selectivity for vinylidene fluoride.

-

Product Collection: The product stream can be passed through a series of traps to remove HCl and collect the VDF.

Synthesis of 1,2-Difluoroethylene (HFO-1132)

This compound can also be converted to 1,2-difluoroethylene. This process involves dehydrochlorination, potentially proceeding through an isomerization to 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) followed by elimination, in the presence of metal-based catalysts.[5]

Caption: Synthesis of HFO-1132 from HCFC-142.

A detailed experimental protocol for this specific transformation is less commonly published in open literature and is often found in patent literature.[5] The general approach would be similar to the VDF synthesis, utilizing a catalytic fixed-bed reactor system with specific metal-based catalysts (e.g., supported Pd, Ru, Fe, Ni, Zn) under optimized temperature and pressure conditions.[5] Product analysis would similarly rely on gas chromatography to identify the isomeric products (E/Z)-1,2-difluoroethylene.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-1,1-difluoroethane

Introduction

2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a hydrochlorofluorocarbon that serves as a significant intermediate in the synthesis of valuable fluorinated compounds.[1][2][3][4] Its primary application lies in the production of vinylidene fluoride (B91410) (VDF), a crucial monomer for manufacturing high-performance fluoropolymers like polyvinylidene fluoride (PVDF).[5] This document provides detailed experimental protocols for the key reactions involving this compound: its synthesis via gas-phase fluorination and its conversion to vinylidene fluoride through dehydrochlorination. A representative protocol for nucleophilic substitution is also presented.

Synthesis of this compound (HCFC-142)

The industrial preparation of this compound is typically achieved through the gas-phase catalytic fluorination of chlorinated ethanes, such as 1,1,2-trichloroethane (B165190), or chlorinated ethenes like 1,2-dichloroethylene, using hydrogen fluoride (HF).[6][7]

Experimental Protocol: Gas-Phase Catalytic Fluorination

This protocol describes the synthesis of this compound from 1,1,2-trichloroethane using a fixed-bed reactor.

Materials and Equipment:

-

1,1,2-trichloroethane

-

Anhydrous hydrogen fluoride (HF)

-

Chromium-based catalyst (e.g., chromium-magnesium fluoride)[6]

-

Fixed-bed catalytic reactor system with preheater/vaporizer

-

Pressure and temperature controllers

-

Condenser system (e.g., reflux condenser at -30°C)

-

Neutralizing scrubber (e.g., aqueous potassium hydroxide)

-

Drying column and rectification column for purification

Procedure:

-

Catalyst Activation: The chromium-based catalyst is loaded into the fixed-bed reactor. It is then activated by treating it with a flow of HF gas at a temperature gradually increasing from 200°C to 350°C for several hours.[6]

-

Reaction Setup: The reactor temperature is set to the desired range (e.g., 200-300°C) and the system pressure is regulated (e.g., 0.1-0.8 MPa).[7]

-

Reactant Feed: Liquid 1,1,2-trichloroethane and anhydrous HF are fed into a vaporizer to generate a gaseous mixture. The gas mixture is then introduced into the preheated reactor. The molar ratio of HF to the chlorinated feedstock is maintained between 2:1 and 40:1.[6]

-

Catalytic Reaction: The gaseous reactants pass over the catalyst bed. The contact time is controlled, typically ranging from 15 to 150 seconds, to ensure optimal conversion.[6][7]

-

Product Collection and Purification: The product stream exiting the reactor, containing this compound, unreacted starting materials, HCl, and byproducts, is passed through a condenser to liquefy the organic components.[6]

-

The crude product is then washed with water and a neutralizing agent (e.g., alkali solution) to remove acidic gases like HCl and excess HF.[8]

-

The neutralized organic phase is dried and purified by distillation to obtain high-purity this compound.[7]

Data Presentation: Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Starting Material | 1,1,2-Trichloroethane | 1,1,2-Trichloroethane | 1,2-Dichloroethylene | [6][7] |

| Catalyst | Chromium-magnesium fluoride | Cr₂O₃/Al₂O₃/FeCl₃/MgCl₂ | Chrome-based | [6][7] |

| Temperature | 220-280°C | 220-240°C | 250°C | [6][7] |

| Pressure | 0.6-0.9 MPa | 0.5 MPa | 0.1 MPa (Normal Pressure) | [6][7] |

| HF/Substrate Ratio | 4-10:1 | 6.5:1 | 8:1 | [6][7] |

| Contact Time | 20-50 s | 90 s | 32 s | [6][7] |

| Substrate Conversion | >98% | 90-98% | 62.5% | [7] |

| Selectivity to Product | High (not specified) | 22-34% | 87.6% | [7] |

Diagram: Synthesis Pathway

Caption: Gas-phase catalytic fluorination of 1,1,2-trichloroethane.

Dehydrochlorination to Vinylidene Fluoride (VDF)

The most significant reaction of this compound is its dehydrochlorination to produce vinylidene fluoride (CH₂=CF₂). This can be achieved through high-temperature thermal pyrolysis or, more efficiently, at lower temperatures using catalysts or a basic medium.[5][8][9]

Experimental Protocol: Base-Mediated Dehydrochlorination

This protocol describes a liquid-phase reaction using an inorganic base and a phase-transfer catalyst.[10]

Materials and Equipment:

-

This compound (HCFC-142b, as it is often referred to in the context of VDF synthesis)

-

Inorganic base (e.g., 60% aqueous potassium hydroxide)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)

-

High-pressure autoclave reactor equipped with stirring, heating, and pressure control

-

Gas collection system

Procedure:

-

Reactor Charging: The autoclave is charged with the aqueous potassium hydroxide (B78521) solution (10-70% concentration), the phase-transfer catalyst, and liquid this compound.[10] The mass ratio of the phase-transfer agent to the inorganic base is typically between 0.0001:1 and 0.01:1.[10]

-

Reaction Conditions: The reactor is sealed, and the mixture is heated to the reaction temperature (e.g., 60-200°C) with continuous stirring.[10]

-

Pressure Control and Product Collection: As the reaction proceeds, VDF gas is generated, causing the reactor pressure to rise. The pressure is maintained within a set range (e.g., 0.8-5.0 MPa) by controllably releasing and collecting the gaseous product.[10]

-

Reaction Completion: The reaction is allowed to proceed for a specified duration (e.g., 0.5-5 hours).[10]

-

Final Collection: After the reaction time, heating is stopped, and the reactor is cooled. The remaining gas in the reactor headspace is collected and combined with the gas collected during the reaction to yield the crude VDF product.[10]

-

Analysis: The crude product composition is analyzed by gas chromatography to determine the VDF content and the amount of unreacted starting material.[10]

Data Presentation: Dehydrochlorination of this compound

| Parameter | Condition 1 (Base-Mediated) | Condition 2 (Base-Mediated) | Condition 3 (Catalytic Pyrolysis) | Reference |

| Method | Phase-Transfer Catalysis | Phase-Transfer Catalysis | Catalytic Pyrolysis | [5][10] |

| Catalyst/Base | 60% aq. KOH / Tetrabutylammonium chloride | 20% aq. KOH / Tetrabutylammonium chloride | 1.0% Potassium on Activated Carbon | [5][10] |

| Temperature | 60°C | 100°C | 600°C | [5][10] |

| Pressure | 0.8-1.0 MPa | 2.0-2.5 MPa | Atmospheric | [10] |

| Reaction Time | 5 h | 2 h | Not specified (flow reactor) | [10] |

| HCFC-142b Conversion | ~90.9% (calculated from product) | ~96.8% (calculated from product) | 47.7% | [5][10] |

| Selectivity to VDF | >99% (calculated from product) | >99% (calculated from product) | 48.4% | [5][10] |